Ethyl thiophene-3-acetate

Catalog No.
S1533519
CAS No.
37784-63-7
M.F
C8H10O2S
M. Wt
170.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl thiophene-3-acetate

CAS Number

37784-63-7

Product Name

Ethyl thiophene-3-acetate

IUPAC Name

ethyl 2-thiophen-3-ylacetate

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C8H10O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h3-4,6H,2,5H2,1H3

InChI Key

FZBNQIWPYCUPAP-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CSC=C1

Synonyms

Ethyl 2-(Thien-3-yl)acetate; Ethyl 2-(Thiophen-3-yl)acetate; Ethyl 3-Thienylacetate

Canonical SMILES

CCOC(=O)CC1=CSC=C1

    Polymer Synthesis

    Ethyl thiophene-3-acetate is used in the syntheses of poly (thiophene-3-acetic acid) and solution-processable polymers, which consist of polythiophene main chain and alkyl and oligoaniline side groups .

    Medicinal Chemistry

    Thiophene-based analogs, including Ethyl thiophene-3-acetate, have been found to be biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

    Material Science

    Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

    Organic Semiconductors

    Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

    Organic Field-Effect Transistors (OFETs)

    Thiophene-based compounds are used in the fabrication of OFETs .

    Organic Light-Emitting Diodes (OLEDs)

    Thiophene-based compounds are used in the fabrication of OLEDs .

    Infrared Spectroscopy

    Ethyl thiophene-3-acetate is used in infrared spectroscopy. The infrared spectrum of this compound can be used to identify and analyze its molecular structure .

    Heterocyclization

    Ethyl thiophene-3-acetate can be used in the synthesis of thiophene derivatives through heterocyclization of various substrates .

    Pharmaceuticals

    Anesthetics

    Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

    Condensation Reactions

    Ethyl thiophene-3-acetate can be used in condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, which are typical and significant synthetic methods to thiophene derivatives .

Ethyl thiophene-3-acetate is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol. It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and an acetate group. This compound is recognized for its potential applications in organic electronics and polymer chemistry, particularly in the synthesis of conductive polymers. Ethyl thiophene-3-acetate is also noted for its distinct chemical properties, which arise from the presence of both the thiophene and acetate functionalities .

  • Esterification: It can undergo esterification reactions with various alcohols to form different esters.
  • Polymerization: This compound can be polymerized through electrochemical methods or traditional chemical polymerization to produce poly(thiophene-3-acetic acid) or related polymers. These polymers have been studied for their electrical conductivity and potential use in electronic devices .
  • Nucleophilic Substitution: The acetic acid moiety can be substituted by nucleophiles, leading to diverse derivatives that may exhibit varied biological or physical properties .

Several synthesis methods for ethyl thiophene-3-acetate have been documented:

  • Direct Esterification: This method involves the reaction of thiophene-3-carboxylic acid with ethanol in the presence of an acid catalyst.
  • Electrochemical Polymerization: Ethyl thiophene-3-acetate can be synthesized via electrochemical methods that facilitate the formation of conductive polymer films.
  • Chemical Polymerization: Copolymerization with other thiophenes can yield various poly(thiophene) derivatives, enhancing their conductivity and stability .

Ethyl thiophene-3-acetate has several noteworthy applications:

  • Organic Electronics: It is used in the production of conductive polymers for applications in organic solar cells, field-effect transistors, and other electronic devices.
  • Material Science: The compound is utilized to develop new materials with enhanced electrical properties through copolymerization techniques.
  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for developing new therapeutic agents .

Interaction studies involving ethyl thiophene-3-acetate primarily focus on its reactivity with other compounds during polymerization processes. These studies evaluate how variations in substituents on the thiophene ring influence the properties of the resulting polymers, including their conductivity, stability, and solubility. Furthermore, investigations into its interactions with biological systems are ongoing to assess its safety and efficacy as a pharmaceutical candidate .

Several compounds share structural similarities with ethyl thiophene-3-acetate. Here are some notable examples:

Compound NameStructure TypeKey Features
ThiopheneAromatic ringBasic structure without functional groups
Methyl thiophene-3-acetateThiophene derivativeSimilar reactivity but different substituent
Ethyl 2-thiophenecarboxylateCarboxylic acidContains a carboxylic acid group instead of acetate
3-Thiophenecarboxylic acidCarboxylic acidLacks ethyl group; used in similar reactions

Ethyl thiophene-3-acetate is unique due to its specific combination of an ethyl group and an acetate moiety attached to the thiophene ring, which influences its reactivity and applications in organic electronics and material science. Its ability to participate in various polymerization reactions sets it apart from simpler thiophenes or carboxylic acids .

XLogP3

1.8

Other CAS

37784-63-7

Wikipedia

Ethyl 3-thienylacetate

Dates

Last modified: 08-15-2023

Explore Compound Types